molecular formula C15H14N2O3S B5724939 N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide

N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide

Cat. No. B5724939
M. Wt: 302.4 g/mol
InChI Key: GXXAGJDWRRSTNF-UHFFFAOYSA-N
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Description

N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA belongs to the family of thioamides and is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride.

Mechanism of Action

The mechanism of action of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood. However, it is believed that N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide exerts its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting the activity of HDACs, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide can alter the expression of genes that are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of HDACs. This makes it a valuable tool for studying the role of HDACs in various cellular processes. However, one of the limitations of using N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of research is the development of more effective methods for synthesizing N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. Another area of research is the investigation of the potential use of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide and its potential therapeutic applications.

Synthesis Methods

N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is synthesized by the reaction of 3-(methylthio)aniline and 2-nitrobenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid that is purified by recrystallization.

Scientific Research Applications

N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-[3-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its ability to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-21-13-7-4-6-12(10-13)16-15(18)9-11-5-2-3-8-14(11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXAGJDWRRSTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(methylsulfanyl)phenyl]-2-(2-nitrophenyl)acetamide

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